3-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a methylpiperazine moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route begins with the condensation of 1-(phenyl)hydrazine hydrochloride with 1,1,3,3-tetramethoxypropane to form 1-(phenyl)-1H-pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing or modifying the methylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, and various chlorides for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents on the phenyl or pyrazole rings .
Scientific Research Applications
3-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The pathways involved can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: Used in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease.
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: An experimental compound with potential pharmacological applications.
Uniqueness
3-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18-6-8-19(9-7-18)12-4-2-11(3-5-12)14-13(15(20)21)10-16-17-14/h2-5,10H,6-9H2,1H3,(H,16,17)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMWOPSGRAQJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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